molecular formula C6H2F4IN B1404853 2-Fluoro-3-iodo-4-(trifluoromethyl)pyridine CAS No. 1227595-15-4

2-Fluoro-3-iodo-4-(trifluoromethyl)pyridine

Cat. No.: B1404853
CAS No.: 1227595-15-4
M. Wt: 290.98 g/mol
InChI Key: JTEKIJAADGFWFK-UHFFFAOYSA-N
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Description

2-Fluoro-3-iodo-4-(trifluoromethyl)pyridine is a fluorinated pyridine derivative. This compound is characterized by the presence of fluorine, iodine, and trifluoromethyl groups attached to the pyridine ring. The incorporation of these substituents imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.

Biochemical Analysis

Biochemical Properties

2-Fluoro-3-iodo-4-(trifluoromethyl)pyridine plays a significant role in various biochemical reactions. It acts as a reactant in the preparation of aminopyridines through amination reactions and serves as a catalytic ligand for regioselective preparation of tetramethylbiphenyls via aerobic oxidative coupling of xylene catalyzed by palladium . The compound interacts with enzymes and proteins involved in these reactions, facilitating the formation of desired products. The nature of these interactions is primarily based on the electron-withdrawing effects of the fluorine and trifluoromethyl groups, which influence the reactivity and binding affinity of the compound.

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell signaling pathways includes alterations in the activity of kinases and phosphatases, leading to changes in downstream signaling events. Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the expression levels of specific genes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific enzymes and proteins, altering their activity and function. For example, it can inhibit or activate enzymes involved in metabolic pathways, leading to changes in the flux of metabolites and overall cellular metabolism . The presence of fluorine and trifluoromethyl groups enhances the compound’s binding affinity and specificity for target biomolecules.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in cell growth and viability.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulation of specific biochemical pathways. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways . The presence of fluorine and trifluoromethyl groups affects the compound’s reactivity and interaction with metabolic enzymes, leading to changes in the overall metabolic profile of cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes through specific transporters, affecting its localization and accumulation within cells . Additionally, binding proteins can facilitate the distribution of the compound to different cellular compartments, influencing its biochemical activity and function.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . Its localization within subcellular structures can affect its interactions with biomolecules and its overall biochemical activity, leading to specific cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-iodo-4-(trifluoromethyl)pyridine typically involves multi-step reactions starting from readily available pyridine derivativesThe reaction conditions often involve the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-iodo-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyridine derivative, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Fluoro-3-iodo-4-(trifluoromethyl)pyridine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-(trifluoromethyl)pyridine
  • 3-Iodo-4-(trifluoromethyl)pyridine
  • 2-Fluoro-3-bromo-4-(trifluoromethyl)pyridine

Uniqueness

2-Fluoro-3-iodo-4-(trifluoromethyl)pyridine is unique due to the combination of fluorine, iodine, and trifluoromethyl groups on the pyridine ring. This specific arrangement of substituents imparts distinct electronic and steric properties, making it valuable for specific applications in synthesis and research .

Properties

IUPAC Name

2-fluoro-3-iodo-4-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F4IN/c7-5-4(11)3(1-2-12-5)6(8,9)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTEKIJAADGFWFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C(F)(F)F)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F4IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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